Corrector C18

Description

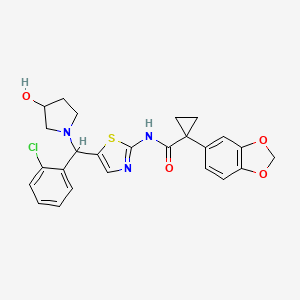

The compound 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide is a structurally complex molecule featuring:

- A 1,3-benzodioxole moiety linked to a cyclopropane ring.

- A thiazole core substituted with a stereochemically defined [(S)-(2-chlorophenyl)((3R)-3-hydroxy-pyrrolidinyl)methyl] group.

- A carboxamide bridge connecting the cyclopropane and thiazole units.

Propriétés

Numéro CAS |

926664-32-6 |

|---|---|

Formule moléculaire |

C25H24ClN3O4S |

Poids moléculaire |

498.0 g/mol |

Nom IUPAC |

1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C25H24ClN3O4S/c26-18-4-2-1-3-17(18)22(29-10-7-16(30)13-29)21-12-27-24(34-21)28-23(31)25(8-9-25)15-5-6-19-20(11-15)33-14-32-19/h1-6,11-12,16,22,30H,7-10,13-14H2,(H,27,28,31)/t16-,22+/m1/s1 |

Clé InChI |

OUGLISSDQZYBGK-ZHRRBRCNSA-N |

SMILES isomérique |

C1CN(C[C@@H]1O)[C@@H](C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |

SMILES canonique |

C1CN(CC1O)C(C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |

Solubilité |

not available |

Origine du produit |

United States |

Activité Biologique

The compound 1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide is a complex organic molecule that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Benzodioxole moiety : Known for its role in various biological activities.

- Thiazole ring : Often associated with antimicrobial and anticancer properties.

- Pyrrolidine derivative : Contributes to its pharmacological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in neurological disorders.

Antidiabetic Potential

A study on benzodioxole derivatives demonstrated significant inhibitory activity against α-amylase, an enzyme critical in carbohydrate metabolism. The compound showed an IC50 value of approximately , indicating strong potential as an antidiabetic agent .

Anticancer Activity

The compound's efficacy against cancer cell lines has been evaluated. It exhibited notable cytotoxic effects on several cancer types:

- Cell Lines Tested : MTS assays were employed on multiple cancer cell lines.

- Results : The compound demonstrated IC50 values ranging from to , suggesting it may selectively target cancer cells while sparing normal cells .

Case Study 1: In Vivo Efficacy

In a streptozotocin-induced diabetic mouse model, the compound was administered at various doses. The results indicated a significant reduction in blood glucose levels, supporting its potential use in diabetes management. The observed effects were comparable to those of standard antidiabetic drugs .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related benzodioxole compounds against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The derivatives displayed promising antimicrobial activity, suggesting that the parent compound may also hold similar properties .

Data Summary

| Biological Activity | IC50 Value | Model/Type |

|---|---|---|

| α-Amylase Inhibition | 0.68 µM | In Vitro |

| Cancer Cell Lines | 26-65 µM | In Vitro |

| Blood Glucose Reduction | Not specified | In Vivo (Diabetic Model) |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The evidence highlights several related compounds synthesized via analogous routes. Key structural and synthetic comparisons are outlined below:

Core Structural Features

Key Observations:

Substituent Diversity: The benzoyl group on the thiazole ring varies (e.g., 3-fluoro in compound 50, 3-methoxy in compound 93), impacting electronic properties and steric bulk. The pyrrolidinyl group in the target compound is hydroxylated at the 3R position, unlike the non-hydroxylated pyrrolidine in compound 74, which may influence hydrogen-bonding capacity.

Biological Implications :

- The thiazole-carboxamide scaffold is shared with BMS-387032, a CDK2 inhibitor, suggesting possible kinase-targeting activity. However, the target compound’s bulky benzodioxole and hydroxy-pyrrolidinyl groups may alter binding kinetics.

Common Strategies:

- Coupling Reactions: Aminothiazole intermediates (e.g., 2-amino-4-phenylthiazol-5-yl derivatives) are coupled with cyclopropanecarboxylic acids using reagents like HATU/DIPEA in DMF (-11).

- Crystallography : Single-crystal X-ray analysis (e.g., ) and spectroscopic techniques (NMR, IR, MS) are standard for structural validation.

Unique Aspects of the Target Compound:

Structure-Activity Relationship (SAR) Considerations

- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance binding affinity via hydrophobic interactions, similar to the 4-chlorophenyl group in compound 93.

- Hydroxy-Pyrrolidinyl: The 3R-hydroxy group could facilitate hydrogen bonding with target proteins, a feature absent in non-hydroxylated analogs like compound 74.

- Benzodioxole vs.

Computational and Analytical Tools

- AutoDock4 : Used for molecular docking to predict binding modes ().

- Multiwfn : Wavefunction analysis for electronic properties ().

- SHELX Software : Critical for X-ray crystallography ().

These tools could be applied to the target compound to model interactions with biological targets or analyze electron density distributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.